6-amino-1,3-benzoxazol-2(3H)-one
Overview
Description
Synthesis Analysis
The synthesis of 6-amino-1,3-benzoxazol-2(3H)-one and its derivatives can be achieved through various methods, including one-pot synthesis and multi-component reactions. For example, a one-pot cascade synthesis has been developed that allows for the efficient creation of 2H-1,4-benzoxazin-3-(4H)-ones, showcasing the compound's diversity in synthesis approaches (Chen, Shen, & Bao, 2009).
Molecular Structure Analysis
Structural analysis of 6-amino-1,3-benzoxazol-2(3H)-one derivatives has been extensively studied, including X-ray diffraction techniques for precise molecular configuration determination. For instance, structural analysis of [(1,3-benzoxazol-2-yl)-(5-chloro-1,3-benzoxazol-2-yl)]amine provided insights into its conformational stability and potential for creating coordination compounds (Téllez et al., 2013).
Chemical Reactions and Properties
6-Amino-1,3-benzoxazol-2(3H)-one undergoes various chemical reactions, forming complex structures with significant biological and chemical properties. The synthesis of 6-amino-2-phenyl-4H-3,1-benzoxazin-4-one derivatives highlighted its reactivity and potential for generating compounds with anti-elastase properties (Colson, Wallach, & Hauteville, 2005).
Physical Properties Analysis
Physical properties, including crystalline structure and density, are crucial for understanding the behavior of 6-amino-1,3-benzoxazol-2(3H)-one in various environments. The molecule's crystallization in different media demonstrates its adaptability and the role of intermolecular interactions in determining its physical state (Téllez et al., 2013).
Chemical Properties Analysis
The chemical properties of 6-amino-1,3-benzoxazol-2(3H)-one, including its reactivity with different chemical agents and its role in synthesis pathways, have been a subject of interest. The compound's ability to form various derivatives through reactions with amino acids and dipeptidyl derivatives showcases its versatility and potential for creating a wide range of biologically active molecules (Reddy, Haranath, Reddy, & Raju, 2005).
Scientific Research Applications
Antimicrobial Activities
6-Amino-1,3-benzoxazol-2(3H)-one and its derivatives have been extensively studied for their antimicrobial properties. Łączkowski et al. (2014) synthesized and characterized several new derivatives, finding significant biological activity against Gram-positive bacteria, particularly against Micrococcus luteus, an opportunistic pathogen (Łączkowski et al., 2014). Ertan-Bolelli et al. (2016) also evaluated similar compounds for their antimicrobial activities, reporting a broad spectrum of activity against various microorganisms including Pseudomonas aeruginosa and Staphylococcus aureus (Ertan-Bolelli, Yildiz, & Ozgen-Ozgacar, 2016).
Synthesis and Chemical Properties
The synthesis and chemical properties of 6-amino-1,3-benzoxazol-2(3H)-one derivatives have been a topic of interest for researchers. Bréhu et al. (2005) focused on the regioselective preparation of various derivatives from specific precursors, highlighting the potential for creating structurally diverse compounds (Bréhu, Fernandes, & Lavergne, 2005). Similarly, Bellamkonda and Chamundeeswari (2020) conducted structural and spectroscopic studies, offering insights into the electronic structure and potential applications of these compounds (Bellamkonda & Chamundeeswari, 2020).
Anti-Quorum Sensing Agents
Miandji et al. (2012) synthesized 1,3-benzoxazol-2(3H)-one derivatives as potential quorum sensing inhibitors (QSIs), finding that specific compounds significantly reduced virulence factors in Pseudomonas aeruginosa, suggesting a role in developing anti-pathogenic drugs (Miandji et al., 2012).
Photodynamics and Molecular Interactions
Gutiérrez et al. (2015) and Alarcos et al. (2015) investigated the photodynamics of 6-amino-1,3-benzoxazol-2(3H)-one derivatives, focusing on intramolecular charge transfer and proton transfer dynamics. These studies provide valuable information for designing materials and systems based on these molecular interactions (Gutiérrez et al., 2015); (Alarcos et al., 2015).
properties
IUPAC Name |
6-amino-3H-1,3-benzoxazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STLPJYGZOIEDAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)OC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356604 | |
Record name | 6-amino-1,3-benzoxazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-1,3-benzoxazol-2(3H)-one | |
CAS RN |
22876-17-1 | |
Record name | 6-Amino-3H-benzoxazol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22876-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-amino-1,3-benzoxazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Amino-2-benzoxazolinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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